1,4-Hexanedione, 3-benzoyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Hexanedione, 3-benzoyl-1-phenyl- is an organic compound that belongs to the class of diketones It features a benzoyl group and a phenyl group attached to a hexanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Hexanedione, 3-benzoyl-1-phenyl- can be synthesized through several methods. One common approach involves the acylation of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 1,4-Hexanedione, 3-benzoyl-1-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Hexanedione, 3-benzoyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-Hexanedione, 3-benzoyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Hexanedione, 3-benzoyl-1-phenyl- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzoyl and phenyl groups act as sites for electrophilic attack . Additionally, the diketone groups can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoylacetone: Similar structure but lacks the phenyl group.
Acetophenone: Contains a benzoyl group but lacks the diketone structure.
Benzophenone: Features two phenyl groups attached to a carbonyl group.
Uniqueness
1,4-Hexanedione, 3-benzoyl-1-phenyl- is unique
Properties
CAS No. |
583029-18-9 |
---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-benzoyl-1-phenylhexane-1,4-dione |
InChI |
InChI=1S/C19H18O3/c1-2-17(20)16(19(22)15-11-7-4-8-12-15)13-18(21)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
InChI Key |
LPXDKUZSWWAQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.